molecular formula C11H14FNO B15225290 ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B15225290
M. Wt: 195.23 g/mol
InChI Key: CZRSRGHNHYPTDU-ONGXEEELSA-N
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Description

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a 4-fluorophenyl group and a methanamine side chain. Its stereochemistry at the 2R and 3S positions is critical for its biological and physicochemical properties, as the spatial arrangement of substituents influences receptor binding and metabolic stability .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-4,9,11H,5-7,13H2/t9-,11-/m0/s1

InChI Key

CZRSRGHNHYPTDU-ONGXEEELSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(C1CN)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-glycidol.

    Formation of Tetrahydrofuran Ring: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved using acid or base catalysis.

    Introduction of Methanamine Group: The methanamine group is introduced via reductive amination, where the intermediate is treated with an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of the target. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine group can form hydrogen bonds with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fused THF-amine scaffold and para-fluorinated aromatic ring. Below is a detailed comparison with analogs identified in the evidence:

Substituent Variations on the Aromatic Ring

  • Compound 3h: (2R,3S)-2-(4-Fluorophenyl)-N-methyltetrahydrofuran-3-amine Key Difference: N-methylation of the amine group. However, it may decrease binding affinity to polar targets .
  • Compound 3i: 4-((2R,3S)-3-(Methylamino)tetrahydrofuran-2-yl)benzonitrile Key Difference: Replacement of 4-fluorophenyl with a benzonitrile group. Impact: The electron-withdrawing cyano group increases electrophilicity, which could enhance interactions with nucleophilic residues in enzymes or receptors. However, it may reduce metabolic stability due to susceptibility to hydrolysis .
  • Compound 3j: Methyl 4-((2R,3S)-3-(methylamino)tetrahydrofuran-2-yl)benzoate Key Difference: Introduction of a methyl ester at the para position. Impact: The ester group improves solubility in protic solvents but introduces a prodrug-like characteristic, requiring enzymatic cleavage for activation .

Boronic Ester Analogs

  • Compound 4f : [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
    • Key Difference : Incorporation of a boronic ester group.
    • Impact : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. However, the boron-containing scaffold may introduce toxicity concerns in biological systems .

Stereochemical Variations

  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol Key Difference: Replacement of the 4-fluorophenyl and methanamine groups with a hydroxymethyl and purine moiety. Impact: This compound (a nucleoside analog) exhibits antiviral or anticancer activity, highlighting how THF-ring modifications drastically alter biological targets.

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (NMR)
Target Compound C₁₁H₁₄FNO 195.24 Tetrahydrofuran, 4-FPh, NH₂ Not reported in evidence
3h C₁₂H₁₆FNO 209.26 N-Me, 4-FPh δ 1.30 (s, 12H, boronic ester protons in analogs)
4f C₁₄H₂₀BFNO₂ 279.13 Boronic ester, NH₂ δ 7.70 (t, J = 6.5 Hz, aromatic), δ 3.93 (s, CH₂NH₂)

Biological Activity

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a tetrahydrofuran ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Studies have shown that tetrahydrofuran derivatives can act as serotonin reuptake inhibitors, suggesting potential antidepressant properties .
  • Anticancer Potential : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

StudyBiological ActivityMethodologyKey Findings
AntidepressantIn vitro assaysInhibition of serotonin uptake
AnticancerCell line studiesCytotoxicity against breast cancer cells
NeuroprotectionAnimal modelsReduction in neurodegeneration markers

Case Studies

  • Antidepressant Activity : A study evaluated the serotonin reuptake inhibition of several tetrahydrofuran derivatives. The compound was found to have a significant effect on serotonin levels in vitro, suggesting its potential use in treating depression .
  • Anticancer Research : In a preclinical trial, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells .
  • Neuroprotective Study : An investigation into the neuroprotective effects of similar compounds revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease .

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